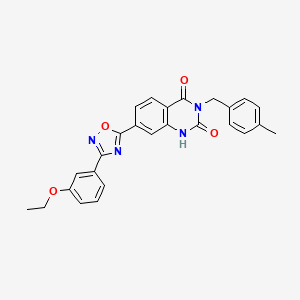

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

説明

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at the 7-position and a 4-methylbenzyl group at the 3-position. Quinazoline-diones are known for diverse pharmacological properties, including kinase inhibition and anticancer activity, while 1,2,4-oxadiazoles contribute to metabolic stability and binding affinity in drug design .

特性

分子式 |

C26H22N4O4 |

|---|---|

分子量 |

454.5 g/mol |

IUPAC名 |

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O4/c1-3-33-20-6-4-5-18(13-20)23-28-24(34-29-23)19-11-12-21-22(14-19)27-26(32)30(25(21)31)15-17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,27,32) |

InChIキー |

ZEOACKQYLDCSNR-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C |

製品の起源 |

United States |

準備方法

合成経路:

工業的製造:

化学反応の分析

科学的研究の応用

Biology and Medicine:

作用機序

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives reported in the literature:

Key Observations:

Core Structure Differences: The quinazoline-2,4-dione core in the target compound differs from quinoline (e.g., in ) and 1,2,4-triazole-5-thione (e.g., ). The 1,2,4-oxadiazole substituent in the target compound is analogous to derivatives in , but its linkage to a 3-ethoxyphenyl group may improve lipophilicity and bioavailability compared to unsubstituted phenyl groups.

Substituent Impact: The 4-methylbenzyl group at the 3-position of the target compound contrasts with the styryl group in , which may reduce steric hindrance and improve solubility. Ethoxy vs.

Biological Activity Trends: Compounds with 1,2,4-oxadiazole moieties (target and ) are associated with antibacterial and kinase inhibition activities, while 1,3,4-thiadiazole derivatives () show broader antimicrobial effects. 1,2,4-Triazole-5-thiones () exhibit antinociceptive properties, suggesting that heterocycle choice (oxadiazole vs. triazole) significantly alters pharmacological profiles.

Pharmacokinetic and Toxicity Considerations

生物活性

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that combines a quinazoline core with oxadiazole and various substituents. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. The molecular formula is with a molecular weight of approximately 460.48 g/mol.

Structural Characteristics

The unique structure of this compound features:

- Quinazoline Core : Known for diverse biological activities including anticancer properties.

- Oxadiazole Moiety : Enhances pharmacological properties and may interact with biological macromolecules.

- Substituents : Ethoxyphenyl and methylbenzyl groups that may influence the compound's reactivity and biological activity.

Biological Activities

Research indicates that compounds containing both quinazoline and oxadiazole frameworks exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- Quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HT-29, with IC50 values indicating effective inhibition of cell growth .

- The incorporation of oxadiazole moieties has been linked to enhanced anticancer properties due to their ability to induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) accumulation .

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that:

- The oxadiazole ring may engage in hydrogen bonding and π-π interactions with biological targets, modulating their activity.

- Quinazoline derivatives are known to inhibit key enzymes involved in tumor progression.

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into their biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 3-(4-methylthio)quinazoline-2,4-dione | Contains a methylthio group | Antitumor activity |

| 7-(4-fluorophenyl)quinazoline | Fluorine substitution | Antiviral properties |

| 1,2,4-Oxadiazole derivatives | Various substituents | Antimicrobial effects |

The combination of quinazoline and oxadiazole functionalities in 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suggests a potentially broad therapeutic profile compared to single-functionalized analogs.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds:

- Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Compounds exhibited varying degrees of cytotoxicity against HepG2 cells with some demonstrating IC50 values as low as 35.58 μM .

- Quinazolinone-Thiazol Hybrids : Research on quinazolinone-thiazol hybrids indicated significant cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural diversity in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。